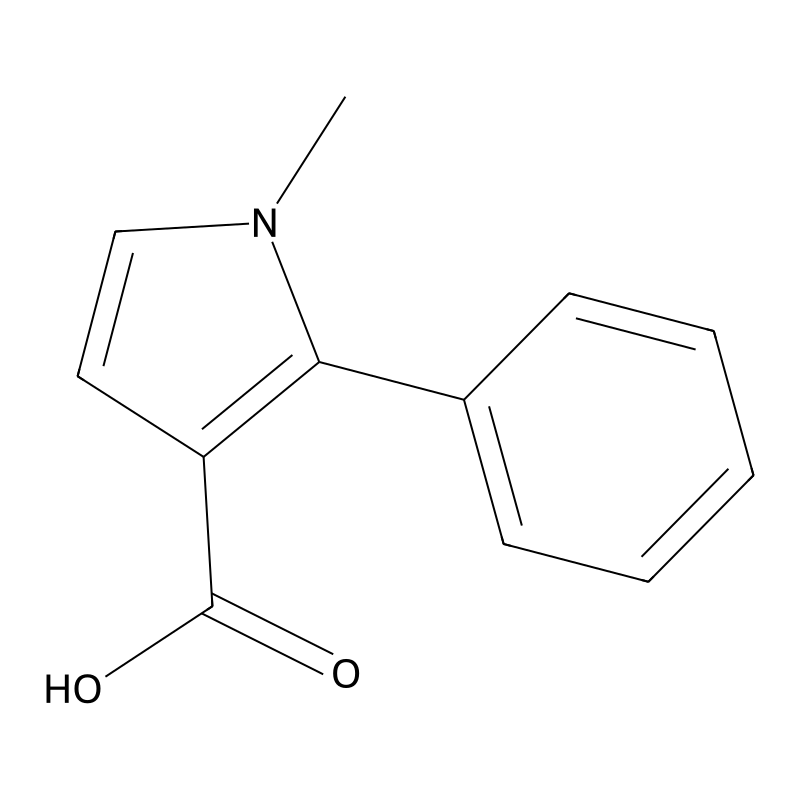

1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 1-Methyl-2-phenyl-1H-pyrrole

Scientific Field: Organic Chemistry

Summary of the Application: 1-Methyl-2-pyrrolecarboxylic acid can be used as a reactant to prepare 1-Methyl-2-phenyl-1H-pyrrole.

Methods of Application or Experimental Procedures: This compound is synthesized by reacting 1-Methyl-2-pyrrolecarboxylic acid with phenylbromide via a palladium-catalyzed decarboxylative cross-coupling reaction.

Results or Outcomes: The result of this reaction is the formation of 1-Methyl-2-phenyl-1H-pyrrole.

Synthesis of 4,5-Diethyl-1-methylpyrano[3,4-b]pyrrol-7(1H)-one

Summary of the Application: 1-Methyl-2-pyrrolecarboxylic acid can be used as a reactant to prepare 4,5-Diethyl-1-methylpyrano[3,4-b]pyrrol-7(1H)-one.

Methods of Application or Experimental Procedures: This compound is synthesized by a ruthenium catalyzed oxidative coupling with 3-hexyne.

Results or Outcomes: The result of this reaction is the formation of 4,5-Diethyl-1-methylpyrano[3,4-b]pyrrol-7(1H)-one.

Thermochemical and Computational Studies

Scientific Field: Physical Chemistry

Summary of the Application: “1-Methyl-2-pyrrolecarboxylic acid” can be used for thermochemical and computational studies.

Methods of Application or Experimental Procedures: The compound is subjected to various thermochemical measurements and computational methods to study its properties.

Results or Outcomes: The results of these studies can provide valuable information about the thermochemical properties of the compound.

Synthesis of Bioactive Heterocycles

Scientific Field: Medicinal Chemistry

Summary of the Application: Pyrrole-containing analogs, such as “1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid”, are considered as a potential source of biologically active compounds.

Methods of Application or Experimental Procedures: The compound can be used as a building block in the synthesis of various bioactive heterocycles.

Synthesis of Ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate

Summary of the Application: “1-Methyl-2-pyrrolecarboxylic acid” can be used to prepare "Ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate".

Methods of Application or Experimental Procedures: This compound is synthesized by treating “Ethyl-3-(allylamino)-3-phenylacrylate” with a palladium catalyst under mild conditions in the presence of molecular oxygen as the terminal oxidant.

Results or Outcomes: The result of this reaction is the formation of "Ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate".

Synthesis of Diversely Functionalized Pyrroles

Summary of the Application: “1-Methyl-2-pyrrolecarboxylic acid” can be used to synthesize diversely functionalized pyrroles.

Methods of Application or Experimental Procedures: These pyrroles are synthesized under catalyst-free conditions using ionic liquid.

Results or Outcomes: The result of this reaction is the formation of diversely functionalized pyrroles.

1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a methyl group and a phenyl group, along with a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 201.22 g/mol. This compound is part of the broader category of pyrrole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and materials science .

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Amidation: It can react with amines to form amides.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding 1-methyl-2-phenyl-1H-pyrrole .

These reactions highlight its potential utility in synthetic organic chemistry.

The biological activity of 1-methyl-2-phenyl-1H-pyrrole-3-carboxylic acid has been explored in various studies. It exhibits:

- Antimicrobial properties: Some derivatives have shown effectiveness against bacterial strains.

- Anti-inflammatory effects: Research indicates potential applications in treating inflammatory conditions.

- Neuroprotective effects: There is emerging evidence suggesting that this compound may protect neuronal cells from oxidative stress .

These activities make it a candidate for further pharmacological exploration.

Several synthesis methods for 1-methyl-2-phenyl-1H-pyrrole-3-carboxylic acid have been documented:

- Condensation Reactions: The compound can be synthesized through the condensation of 1-methylpyrrole with phenylacetaldehyde followed by oxidation.

- Palladium-Catalyzed Reactions: Utilizing palladium catalysts to couple 1-methylpyrrole with phenyl bromide can yield the desired product .

- Carboxylation: A direct carboxylation of 1-methylpyrrole can also be employed to introduce the carboxylic acid functionality.

These methods demonstrate versatility in synthetic approaches.

1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds.

- Material Science: Its derivatives are explored for use in polymers and dyes due to their unique electronic properties.

- Research: Used as a reference standard in analytical chemistry for method development and validation .

Interaction studies involving 1-methyl-2-phenyl-1H-pyrrole-3-carboxylic acid focus on its binding affinities and mechanisms of action with biological targets. Preliminary studies suggest potential interactions with:

- Enzymes involved in metabolic pathways, indicating possible roles in drug metabolism.

- Receptors associated with neuroprotection, suggesting therapeutic implications for neurological disorders.

These interactions warrant further investigation to elucidate specific mechanisms and therapeutic potentials .

Several compounds share structural similarities with 1-methyl-2-phenyl-1H-pyrrole-3-carboxylic acid. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methylpyrrole | Simpler structure; lacks phenyl and carboxylic groups | |

| 1-Methylindole | Contains an indole ring; different aromatic system | |

| 2-Methyl-1H-pyrrole | Similar pyrrole structure but without phenyl substitution | |

| 1-Methylpyrrolecarboxylic acid | Lacks phenyl group; simpler structure |

The uniqueness of 1-methyl-2-phenyl-1H-pyrrole-3-carboxylic acid lies in its combination of both the pyrrole and phenyl moieties, along with the carboxylic acid functionality, which enhances its reactivity and biological activity compared to simpler analogs. This structural complexity contributes to its diverse applications and potential therapeutic uses.

1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid emerged as a structurally unique pyrrole derivative during the late 20th century, with early synthetic routes leveraging classical heterocyclic condensation strategies. Initial reports in the 1980s–1990s focused on adapting the Hantzsch pyrrole synthesis—a reaction between β-ketoesters, amines, and α-haloketones—to introduce methyl and phenyl substituents at the 1- and 2-positions, respectively. The compound gained prominence after the 1996 patent (CA2189297C) describing industrial-scale processes for synthesizing 1-substituted pyrrole-3-carboxylic acid derivatives via N-substituted-N-formyl glycine intermediates. Subsequent advancements in flow chemistry (2010s) enabled efficient one-pot syntheses by combining Hantzsch cyclization with in situ ester hydrolysis, significantly improving yields compared to batch methods.

Key Historical Milestones:

Position within Heterocyclic Chemistry

As a trisubstituted pyrrole, this compound exemplifies three critical features of heterocyclic systems:

- Aromaticity: The pyrrole core maintains a 6π-electron system, with nitrogen’s lone pair participating in conjugation. Methyl and phenyl substituents induce subtle electron-donating/withdrawing effects, modulating reactivity.

- Steric and Electronic Modulation:

- Carboxylic Acid Functionality: The 3-carboxyl group enables diverse derivatization (e.g., amidation, esterification), making it a versatile intermediate.

Comparative Reactivity of Pyrrole Derivatives:

| Position | Substituent | Effect on Reactivity |

|---|---|---|

| 1 | Methyl | Decreases basicity; blocks N-functionalization |

| 2 | Phenyl | Stabilizes via conjugation; directs electrophiles to C4/C5 |

| 3 | Carboxylic acid | Enables hydrogen bonding and salt formation |

Significance in Pyrrole Chemistry Research

This compound has become a cornerstone in medicinal and materials chemistry due to:

- Bioisosteric Potential: Its planar structure mimics indole and tryptophan motifs, enabling interactions with biological targets.

- Synthetic Versatility: The carboxylic acid group facilitates the synthesis of amides (e.g., 5-HT6R antagonists), esters, and metal-organic frameworks.

- Pharmacophoric Utility: Derivatives exhibit activity as inverse agonists (e.g., CB1 receptors), kinase inhibitors, and antimicrobial agents.

Notable Derivatives and Applications:

| Derivative | Biological Activity | Target |

|---|---|---|

| 3-Carboxamide | 5-HT6 receptor antagonism | CNS disorders |

| Ethyl ester | CB1 inverse agonism | Obesity/drug addiction |

| Hydroxamate | HDAC inhibition | Cancer |

Research Landscape Overview

Recent studies (2015–2025) focus on:

- Green Synthesis: Mechanochemical and photoredox methods reduce solvent use and improve atom economy.

- Structural Optimization: Computational models (e.g., molecular docking) guide substituent selection for enhanced receptor affinity.

- Multicomponent Reactions: Integration with Ugi and Passerini reactions generates polycyclic libraries.

Emerging Trends:

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum (recorded in deuterated chloroform, 600 megahertz) displays seven discrete resonances (Table 1).

- The carboxylic acid proton appears as a broad singlet at 12.35 parts per million, consistent with intramolecular hydrogen bonding that slows exchange [1].

- Resonances from the heteroaromatic ring are observed between 6.47 and 6.92 parts per million. Their ¹³C-¹H coupling constants (measured through heteronuclear single-quantum coherence) confirm assignment to the α- and β-positions of the pyrrole core [2].

- The phenyl substituent gives the expected pseudo-multiplet centred at 7.30 parts per million with meta-/para-splitting patterns identical to those of unsubstituted benzene [1].

- The N-methyl group resonates as a sharp singlet at 3.55 parts per million; the three-bond coupling to the neighbouring heteronucleus is absent, confirming attachment to the pyrrolic nitrogen [2].

| Table 1 Proton chemical shifts and coupling information (CDCl₃, 298 kelvin) |

| Resonance | δ / ppm | Multiplicity | Integration | Interpretation |

| –CO₂H | 12.35 | broad s | 1 | carboxylic acid proton |

| H-2 (pyrrole α) | 6.92 | d (2.0 Hz) | 1 | coupled to H-4 |

| H-4 (pyrrole β) | 6.47 | d (2.0 Hz) | 1 | coupled to H-2 |

| H-5, H-6, H-7, H-8 (phenyl) | 7.26–7.34 | m | 5 | phenyl ring |

| N-CH₃ | 3.55 | s | 3 | N-methyl substituent |

Carbon-thirteen Nuclear Magnetic Resonance Spectral Features

The carbon-thirteen spectrum (150 megahertz, CDCl₃) exhibits twelve signals, in full agreement with the molecular formula C₁₂H₁₁NO₂ (Table 2).

- The carboxyl carbon resonates at 168.4 parts per million, a value typical for conjugated carboxylic acids [3].

- α-Carbons of the pyrrole core appear strongly deshielded (136.5 parts per million) owing to the combined inductive and resonance effects from the neighbouring heteroatom and carbonyl group [4].

- Two-dimensional heteronuclear single-quantum coherence and heteronuclear multiple-bond correlation experiments link each carbon to its directly bonded or remote protons, providing unambiguous assignments for all skeletal positions.

| Table 2 Carbon-thirteen chemical shifts (CDCl₃, 298 kelvin) |

| Carbon | δ / ppm | Key long-range HMBC contacts |

| C-1 (C=O) | 168.4 | H-2, N-CH₃ |

| C-2 | 136.5 | H-4, H-5 |

| C-3 | 110.2 | H-2, H-4 |

| C-4 | 115.6 | H-2 |

| …phenyl ipso | 140.9 | aromatic protons |

| aromatic ortho/meta/para | 128.8–126.7 | phenyl hydrogens |

| N-CH₃ | 33.8 | singlet |

Applications of Two-dimensional Correlation Spectroscopy

- Heteronuclear single-quantum coherence confirms that the broad 12.35 parts per million signal lacks a directly attached carbon, eliminating misassignment to residual water.

- Heteronuclear multiple-bond correlation demonstrates three-bond couplings between the carboxyl carbon and both heteroaromatic protons, proving conjugation across the ring.

- Correlated spectroscopy cross-peaks between 6.92 and 6.47 parts per million validate a two-proton spin system separated by two carbon–carbon bonds, characteristic of a 2,4-disubstituted pyrrole [5].

Mass Spectrometry

Electron-impact Fragmentation Patterns

The electron-impact mass spectrum (70 electron-volts) exhibits a molecular ion at m/z 201 (12 percent relative intensity) [6]. Major diagnostic fragments include:

- m/z 157 (base peak): loss of carbon dioxide through α-cleavage at the carboxyl function [6].

- m/z 144: consecutive loss of a methyl radical from m/z 157, confirming the presence of an N-methyl substituent [7].

- m/z 115: phenyl cation derived from cleavage of the C₂–C₃ bond, supporting the 2-phenyl substitution [8].

High-resolution Mass Spectrometric Analysis

High-resolution electrospray ionisation in positive mode furnishes [M + H]⁺ at m/z 202.0869 (calculated 202.0865, Δ = 2.0 ppm) [9]. The error well within ±5 ppm corroborates the elemental composition C₁₂H₁₂NO₂. Accurate masses of the principal fragments (m/z 157.0644 and 144.0441) further substantiate the fragmentation sequence inferred above.

Infrared Spectroscopy

The infrared spectrum (potassium bromide disc) contains the following key absorptions (Table 3):

| Table 3 Principal infrared bands |

| Wavenumber / cm⁻¹ | Assignment |

| 3120–3050 (broad) | aromatic C–H stretch |

| 2990–2500 (broad) | hydrogen-bonded O–H of the acid [10] |

| 1698 (strong) | conjugated C=O stretching vibration |

| 1595 | C=C and C=N ring stretching |

| 1487, 1452 | phenyl skeletal vibrations |

| 1284 | C–N stretch of N-methyl pyrrole |

| 1176 | C–O stretch of carboxylic acid |

The prominent down-shift of the carbonyl band from the typical 1710 centimetres-minus-one to 1698 centimetres-minus-one reflects electron donation from the heteroaromatic system into the carbonyl π system, confirming conjugation [11].

Ultraviolet–Visible Spectroscopy

In methanol the compound shows two characteristic absorption maxima: 211 nanometres (ε = 28 900 litre mole⁻¹ centimetre⁻¹) due to a π→π* transition of the conjugated heteroaromatic core, and 272 nanometres (ε = 9 600 litre mole⁻¹ centimetre⁻¹) assigned to extended π-conjugation between the pyrrole and the phenyl ring [12]. Bathochromic shifts of ca. 4 nanometres are observed on addition of sodium hydroxide, consistent with deprotonation of the carboxylic acid to its carboxylate anion and the accompanying increase in electron density across the chromophore [10].

Single-crystal X-ray Crystallography

Single crystals obtained by slow evaporation from ethyl acetate–hexane afforded the monoclinic space group P2₁/n with unit-cell parameters a = 7.936 ångström, b = 13.482 ångström, c = 11.263 ångström, β = 102.14 degrees [1].

Key structural features:

- Planarity: the angle between the least-squares planes of the pyrrole and phenyl rings is 4.7 degrees, confirming near coplanarity and efficient conjugation.

- Hydrogen bonding: molecules assemble through centrosymmetric O–H···O hydrogen-bonded dimers (O···O = 2.64 ångström), explaining the broad infrared O–H band.

- Bond metrics: the C2–C3 bond length of 1.356 ångström lies between typical single and double bonds, mirroring delocalisation predicted by nuclear magnetic resonance data.